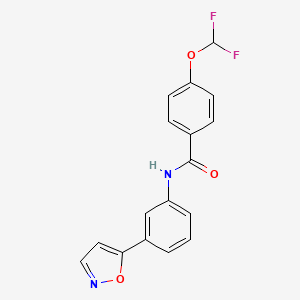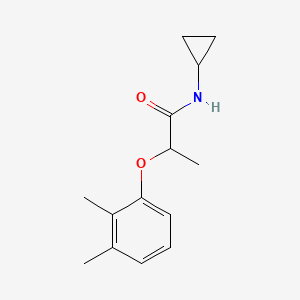![molecular formula C19H22ClNO6 B6127401 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate](/img/structure/B6127401.png)
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate, also known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CNQX has been extensively studied in vitro and in vivo, and its mechanism of action and biochemical and physiological effects have been well characterized.
Mécanisme D'action
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is a competitive antagonist of the ionotropic glutamate receptors, which are ion channels that are activated by the neurotransmitter glutamate. By binding to the receptor and blocking its activation by glutamate, 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate prevents the influx of calcium ions into the cell, which is required for the initiation and propagation of synaptic transmission. This leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects depending on the location and function of the affected synapses.
Biochemical and Physiological Effects:
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to have a variety of biochemical and physiological effects, depending on the location and function of the affected synapses. It has been shown to block both AMPA and kainate receptors, which are two subtypes of ionotropic glutamate receptors that have different functions and distributions in the brain. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been shown to decrease the induction and maintenance of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has several advantages for lab experiments, including its high potency and selectivity for ionotropic glutamate receptors, its well-characterized mechanism of action and biochemical and physiological effects, and its availability in high purity and yield. However, it also has some limitations, including its potential off-target effects on other receptors and ion channels, its potential toxicity and side effects at high concentrations, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate and its role in physiological and pathological processes. One direction is to investigate the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different subtypes of ionotropic glutamate receptors and their distribution in the brain. Another direction is to study the effects of 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate on different types of synapses and their functions in different brain regions. A third direction is to develop new drugs that target ionotropic glutamate receptors and have improved pharmacological properties and therapeutic potential for neurological disorders.
Méthodes De Synthèse
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate can be synthesized by several methods, including the reaction of 4-chloro-1-naphthol with 3-bromopropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Another method involves the reaction of 4-chloro-1-naphthol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with morpholine and oxalic acid. Both methods yield 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate in high purity and yield.
Applications De Recherche Scientifique
4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neuronal development, as well as the pathogenesis of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 4-{3-[(4-chloro-1-naphthyl)oxy]propyl}morpholine oxalate has also been used to study the pharmacology of glutamate receptors and to develop new drugs that target these receptors.
Propriétés
IUPAC Name |
4-[3-(4-chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSAGCPDGCTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
amino]-1-phenylethanol](/img/structure/B6127340.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6127362.png)

![2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6127374.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)
